molecular formula C14H14N4O2 B6044909 4-AMINO-2-(3,4-DIMETHOXYBENZYL)-5-PYRIMIDINECARBONITRILE

4-AMINO-2-(3,4-DIMETHOXYBENZYL)-5-PYRIMIDINECARBONITRILE

Cat. No.: B6044909
M. Wt: 270.29 g/mol
InChI Key: QRXPTEBDYNRVND-UHFFFAOYSA-N
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Description

4-Amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarbonitrile: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group at the 4-position, a 3,4-dimethoxybenzyl group at the 2-position, and a cyano group at the 5-position of the pyrimidine ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzylamine and cyanoacetic acid.

    Condensation Reaction: The 3,4-dimethoxybenzylamine is reacted with cyanoacetic acid in the presence of a suitable condensing agent, such as acetic anhydride, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.

    Amination: The resulting compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary amines or other reduced products.

    Substitution: Introduction of various alkyl or acyl groups at the amino position.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology:

  • It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

  • Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets involved in cancer progression.

Industry:

  • The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

  • 4-Amino-2-(3,4-dimethoxyphenyl)-5-pyrimidinecarbonitrile
  • 4-Amino-2-(3,4-dimethoxybenzyl)-6-pyrimidinecarbonitrile
  • 4-Amino-2-(3,4-dimethoxybenzyl)-5-pyrimidinecarboxamide

Uniqueness:

  • The presence of the 3,4-dimethoxybenzyl group at the 2-position and the cyano group at the 5-position distinguishes it from other similar compounds. This unique combination of substituents contributes to its specific biological activities and potential applications in medicinal chemistry.

Properties

IUPAC Name

4-amino-2-[(3,4-dimethoxyphenyl)methyl]pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-19-11-4-3-9(5-12(11)20-2)6-13-17-8-10(7-15)14(16)18-13/h3-5,8H,6H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPTEBDYNRVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C(=N2)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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